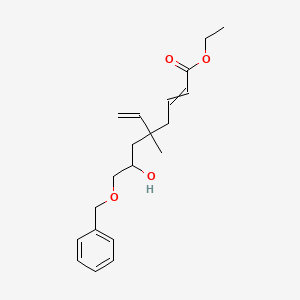

Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate

Description

Properties

CAS No. |

130675-12-6 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

ethyl (E,5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoct-2-enoate |

InChI |

InChI=1S/C20H28O4/c1-4-20(3,13-9-12-19(22)24-5-2)14-18(21)16-23-15-17-10-7-6-8-11-17/h4,6-12,18,21H,1,5,13-16H2,2-3H3/b12-9+/t18-,20-/m1/s1 |

InChI Key |

AXEBYLQYSIQEJD-IEYVCLCVSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C[C@](C)(C[C@H](COCC1=CC=CC=C1)O)C=C |

Canonical SMILES |

CCOC(=O)C=CCC(C)(CC(COCC1=CC=CC=C1)O)C=C |

Synonyms |

(E)-(5R,7R)-8-BENZYLOXY-7-HYDROXY-5-METHYL-5-VINYL-OCT-2-ENOIC ACID ETHYL ESTER |

Origin of Product |

United States |

Biological Activity

Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate, with the CAS number 130675-12-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Characteristics:

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits selective cytotoxicity against certain cancer cells while showing lower toxicity to normal cells.

Table 1: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µg/ml) | Cell Viability (%) |

|---|---|---|

| HepG2 (Liver) | 42 | 67.7 |

| MCF-7 (Breast) | 100 | 78.14 |

| HaCaT (Normal) | >250 | 82.23 |

| NIH 3T3 (Normal) | >500 | 96.11 |

The MTT assay results indicate that this compound has a pronounced effect on HepG2 and MCF-7 cell lines, suggesting its potential as an anticancer agent. The IC50 values demonstrate that the compound is significantly more toxic to cancer cells compared to normal cells, indicating a favorable therapeutic index .

While specific mechanisms of action for this compound have not been extensively detailed in available literature, compounds with similar structures often exhibit mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Disruption of cellular signaling pathways involved in cancer progression.

Case Studies and Research Findings

-

Case Study on Anticancer Activity:

A study investigated the effects of various derivatives of similar compounds on cancer cell lines, revealing that modifications in the chemical structure can enhance cytotoxic properties. This compound's structure suggests it could be modified for improved efficacy against specific cancers . -

Research on Selective Toxicity:

A comparative study highlighted that compounds with benzyloxy groups often show selective toxicity towards malignant cells while sparing normal tissues. This selectivity is crucial for developing safer cancer therapies .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate has shown promise in the development of anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of hydroxyl and vinyl groups may enhance its interaction with biological targets, leading to apoptosis in cancer cells .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Agricultural Applications

- Pesticide Development :

- Plant Growth Regulators :

Materials Science

- Polymer Synthesis :

- Nanotechnology :

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(benzoxy)-5-methoxybenzoate

This aromatic ester shares a benzyl-protected hydroxyl group but lacks the aliphatic ethenyl and hydroxy-methyl substituents. Key differences include:

- Solubility: The methoxy substituent enhances polarity compared to the aliphatic chain in Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

This compound features a diphenyl-substituted alkyne core and an ethoxycarbonyloxy group. Comparative analysis reveals:

- Steric Effects : The diphenyl groups introduce significant steric hindrance, unlike the less bulky 5-methyl and ethenyl groups in the target compound.

- Synthetic Utility : The alkyne moiety enables click chemistry applications, whereas the ethenyl group in the target compound may favor electrophilic additions .

Carbazole Derivatives (e.g., Ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate)

This pharmacologically active carbazole analog shares the benzyloxy motif but incorporates a heterocyclic core. Notable contrasts include:

- Bioactivity: The carbazole derivative exhibits hypoglycemic activity, while the biological properties of this compound remain underexplored.

- Structural Complexity : The pyridoindole scaffold introduces rigidity, unlike the flexible aliphatic chain in the target compound .

Structural and Functional Data Table

Research Findings and Challenges

- Synthesis: this compound requires precise control over protecting groups (e.g., benzyl for hydroxyl) and stereochemistry, similar to protocols for Methyl 3-(benzoxy)-5-methoxybenzoate .

- Crystallography : Structural refinement via SHELXL is critical for resolving conformational details, particularly the spatial arrangement of the ethenyl and hydroxy-methyl groups .

- Knowledge Gaps: Unlike its carbazole analogs, the biological or catalytic roles of this compound are unstudied, highlighting a need for pharmacological screening .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate, and how can reaction conditions be optimized?

- Methodology : Start with benzyl-protected intermediates to shield hydroxyl groups during synthesis. For example, adapt protocols from analogous esters (e.g., ), where benzyl ethers are introduced early via nucleophilic substitution (e.g., using benzyl bromide and NaHCO₃ in acetonitrile). Optimize stepwise coupling of ethenyl and methyl groups using palladium-catalyzed cross-coupling or acid-catalyzed alkylation. Monitor purity via TLC and HPLC, and employ column chromatography (ethyl acetate/petroleum ether gradients) for isolation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation be approached?

- Methodology : Use high-resolution NMR (¹H, ¹³C, DEPT, COSY, HSQC) to resolve overlapping signals from the ethenyl, benzyloxy, and hydroxyl groups. For example, NOESY can clarify stereochemistry at the 5-methyl/ethenyl position. Compare with literature data for similar esters (e.g., ). Complement with FT-IR to confirm ester carbonyl (∼1740 cm⁻¹) and hydroxyl (broad ∼3400 cm⁻¹) stretches. Mass spectrometry (HRMS-ESI) validates molecular weight .

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are appropriate?

- Methodology : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine space groups and atomic positions. Address disorder in flexible chains (e.g., oct-2-enoate backbone) using PART and DFIX commands. Validate thermal parameters and hydrogen bonding (e.g., O–H⋯O interactions) with PLATON .

Advanced Research Questions

Q. How can researchers design assays to evaluate the hypoglycemic activity of this compound, and what controls are essential?

- Methodology : Reference protocols from carbazole derivatives (), where in vitro glucose uptake assays in HepG2 cells or insulin-resistant models are used. Include metformin as a positive control. Measure AMPK activation via Western blot or fluorescent probes. For in vivo studies, use streptozotocin-induced diabetic rodents, monitoring blood glucose and insulin sensitivity. Validate specificity with kinase profiling assays .

Q. What strategies mitigate stereochemical challenges during synthesis, particularly at the 5-methyl/ethenyl position?

- Methodology : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) or enzymatic resolution (e.g., lipases for ester hydrolysis/formation). For example, adapt enzymatic methods from , where immobilized Candida antarctica lipase B achieves >95% enantiomeric excess. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiopurity .

Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodology : Reconcile solution-state NMR (dynamic conformers) with solid-state XRD (fixed conformation) by analyzing temperature-dependent NMR or variable-temperature XRD. For instance, if NMR suggests rotational freedom in the benzyloxy group while XRD shows a fixed orientation, perform molecular dynamics simulations (e.g., Gaussian or AMBER) to model flexibility .

Q. What degradation pathways are likely under physiological conditions, and how can stability studies be structured?

- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS monitoring. Identify hydrolytic cleavage of the ester (pH-dependent) or benzyl ether (acid-sensitive) groups. Use Arrhenius plots to predict shelf-life. For in vitro assays, include protease inhibitors and antioxidants (e.g., BHT) in buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.